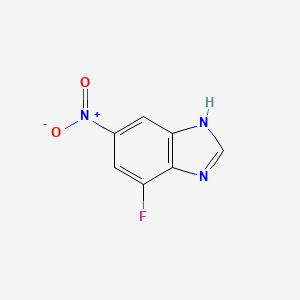

4-fluoro-6-nitro-1H-1,3-benzodiazole

Description

4-Fluoro-6-nitro-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a fluorine atom at position 4 and a nitro group (-NO₂) at position 6. The molecular formula is C₇H₄FN₃O₂, with a molecular weight of 181.12 g/mol. Benzodiazoles are bicyclic aromatic systems containing two nitrogen atoms in a fused benzene ring, which confer unique electronic and steric properties.

The nitro group at position 6 acts as a strong electron-withdrawing substituent, influencing the compound’s reactivity and interaction with biological targets. The fluorine atom at position 4 enhances metabolic stability and modulates lipophilicity, critical factors in drug design.

Properties

Molecular Formula |

C7H4FN3O2 |

|---|---|

Molecular Weight |

181.12 g/mol |

IUPAC Name |

4-fluoro-6-nitro-1H-benzimidazole |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-4(11(12)13)2-6-7(5)10-3-9-6/h1-3H,(H,9,10) |

InChI Key |

LDOKMZUPSZOZGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-6-nitro-1H-1,3-benzodiazole typically involves the nitration of 4-fluoro-1H-1,3-benzodiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: Industrial production of 4-fluoro-6-nitro-1H-1,3-benzodiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Reduction: 4-amino-6-nitro-1H-1,3-benzodiazole.

Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a versatile scaffold for the development of pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Key Findings:

- Antimicrobial Activity: Studies have shown that 4-fluoro-6-nitro-1H-1,3-benzodiazole exhibits antimicrobial properties against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant growth inhibition at low concentrations.

- Anticancer Properties: Preliminary research indicates its potential in cancer therapeutics. In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines through oxidative stress mechanisms.

Biological Research

The compound is utilized as a probe to investigate biological processes involving thiol and nitro groups. Its ability to form covalent bonds with proteins allows researchers to study enzyme interactions and cellular pathways.

Case Studies:

- Enzyme Inhibition: Research has demonstrated that 4-fluoro-6-nitro-1H-1,3-benzodiazole inhibits specific kinases involved in cancer signaling pathways, thereby reducing cancer cell proliferation .

Materials Science Applications

4-Fluoro-6-nitro-1H-1,3-benzodiazole is also explored in materials science for developing novel materials with unique electronic or optical properties. Its incorporation into polymer matrices can lead to materials with enhanced conductivity or photonic characteristics.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant inhibition of bacterial growth |

| Anticancer drugs | Induces apoptosis in cancer cell lines | |

| Biological Research | Enzyme inhibitors | Reduces kinase activity associated with cancer |

| Materials Science | Electronic materials | Enhances conductivity in polymer composites |

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of 4-fluoro-6-nitro-1H-1,3-benzodiazole against Staphylococcus aureus and Escherichia coli. The results indicated a substantial reduction in bacterial growth at concentrations lower than those required for standard antibiotics .

Anticancer Activity Assessment

In vitro studies conducted on various cancer cell lines demonstrated that treatment with 4-fluoro-6-nitro-1H-1,3-benzodiazole resulted in increased rates of apoptosis compared to control groups, highlighting its potential as a lead compound for further development in cancer therapeutics .

Enzyme Inhibition Studies

Research focused on the inhibition of specific kinases involved in cancer signaling pathways showed that the compound effectively reduced kinase activity, suggesting a mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of 4-fluoro-6-nitro-1H-1,3-benzodiazole is not fully understood. it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The fluorine atom may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

2-Ethyl-6-Nitro-1H-1,3-Benzodiazole

- Substituents: Ethyl (-C₂H₅) at position 2, nitro (-NO₂) at position 6.

- Molecular Weight : 191.19 g/mol .

- Key Differences: The ethyl group introduces steric bulk and electron-donating effects compared to fluorine’s electron-withdrawing nature. No direct biological data are reported, but nitro-substituted benzodiazoles often exhibit cytotoxic activity against cancer cell lines (e.g., HepG2, MCF7) .

1-[(4-Chlorobenzyl)Oxy]-2-(4-Chlorophenyl)-6-Nitro-1H-1,3-Benzimidazole

- Substituents : Nitro at position 6, 4-chlorobenzyloxy at position 1, and 4-chlorophenyl at position 2.

- Molecular Weight : 412.26 g/mol .

- Chlorine substituents enhance stability and resistance to oxidative metabolism compared to fluorine.

Fluoro-Substituted Benzodiazoles

2-(2-Chloro-6-Fluorophenyl)-1H-1,3-Benzodiazole

- Substituents : 2-Chloro-6-fluorophenyl group attached to the benzodiazole core.

- Molecular Weight : 246.67 g/mol .

- Key Differences :

- Fluorine and chlorine on the phenyl ring create a synergistic electron-withdrawing effect, altering π-π stacking interactions in biological targets.

- The phenyl substitution diversifies binding modes compared to the simpler fluorine-nitro combination in the target compound.

4-(5,6-Dimethyl-1H-1,3-Benzodiazol-1-Yl)-3-Fluoroaniline

- Substituents : Dimethyl groups at positions 5/6, fluoroaniline at position 4.

- Molecular Weight : 255.29 g/mol .

- Dimethyl groups add steric hindrance, which may reduce enzymatic degradation.

Halogen-Substituted Analogs

4-Bromo-6-Methyl-3H-1,3-Benzodiazole

- Substituents : Bromine at position 4, methyl at position 6.

- Molecular Weight : 241.29 g/mol .

- Key Differences :

- Bromine’s larger atomic radius enhances van der Waals interactions but increases molecular weight.

- Methyl at position 6 provides mild electron-donating effects, contrasting with the nitro group’s electron withdrawal.

4-Chloro-2-Methyl-6-(Trifluoromethyl)-1H-Benzimidazole

- Substituents : Chloro (-Cl), methyl (-CH₃), and trifluoromethyl (-CF₃).

- Molecular Weight : 246.61 g/mol .

- Chlorine and methyl groups create a multi-substituted profile, diversifying interactions with biological targets.

Structural and Pharmacological Insights

ADME Properties

- Nitro groups may increase metabolic liability (e.g., reduction to amines), whereas fluorine enhances stability.

- Predicted logP Values :

- 4-Fluoro-6-nitro derivative: ~2.1 (estimated).

- 2-Ethyl-6-nitro analog: ~2.8 .

Biological Activity

4-Fluoro-6-nitro-1H-1,3-benzodiazole is a compound that belongs to the benzodiazole class, known for its diverse biological activities. The introduction of fluorine and nitro groups into the benzodiazole structure has been shown to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 4-fluoro-6-nitro-1H-1,3-benzodiazole is attributed to its ability to interact with various biological targets. The incorporation of the fluorine atom enhances lipophilicity and membrane permeability, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These properties may contribute to its anticancer and antimicrobial activities.

Antimicrobial Activity

Research has indicated that derivatives of benzodiazoles exhibit significant antimicrobial properties. A study highlighted that compounds structurally related to 4-fluoro-6-nitro-1H-1,3-benzodiazole showed promising activity against various bacterial strains. For instance, modifications in the benzodiazole structure led to compounds with minimum inhibitory concentrations (MIC) lower than standard antibiotics against resistant strains of bacteria .

Antitumor Activity

The antitumor potential of 4-fluoro-6-nitro-1H-1,3-benzodiazole has been explored in various studies. For example, fluorinated derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation .

Study 1: Antimicrobial Evaluation

In a comparative study involving several benzodiazole derivatives, 4-fluoro-6-nitro-1H-1,3-benzodiazole was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of 32 µg/ml, which was comparable to traditional antibiotics .

Study 2: Anticancer Properties

A series of experiments assessed the impact of this compound on human cancer cell lines. The results indicated that treatment with 4-fluoro-6-nitro-1H-1,3-benzodiazole resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 50 µM across different cell lines .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-6-nitro-1H-1,3-benzodiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration and fluorination of a benzodiazole precursor. A common approach involves refluxing intermediates (e.g., 4-fluoro-1H-benzodiazole) with nitric acid under controlled temperatures (40–60°C) to introduce the nitro group. Solvent choice (e.g., acetic acid or ethanol) and stoichiometric ratios (e.g., 1:1.2 for precursor:nitrating agent) critically impact purity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can structural characterization of 4-fluoro-6-nitro-1H-1,3-benzodiazole be systematically validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : - and -NMR to confirm fluorine substitution and nitro group positioning.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z: 197.02 [M+H]).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms nitro/fluoro spatial orientation .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The nitro group renders the compound sensitive to light and heat. Store in amber vials at −20°C under inert gas (argon). Avoid aqueous solutions (hydrolysis risk at pH > 8) and strong bases. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-fluoro-6-nitro-1H-1,3-benzodiazole in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map electron density distributions. Focus on Fukui indices to identify reactive sites (e.g., C-5 for further substitution). Compare with experimental results from bromination or sulfonation trials to validate computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for nitrobenzodiazoles?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use isogenic cell lines to control genetic background.

- Validate target engagement via SPR (surface plasmon resonance) for binding affinity measurements.

- Cross-reference with structural analogs (e.g., 6-nitrobenzimidazole derivatives) to isolate nitro/fluoro contributions .

Q. How can the compound’s pharmacokinetic profile be optimized for CNS-targeted drug delivery?

- Methodological Answer : Modify lipophilicity (LogP ~2.5) via prodrug strategies (e.g., esterification of the nitro group). Assess blood-brain barrier penetration using in vitro MDCK-MDR1 assays and in vivo rodent models. Monitor metabolic stability with liver microsome assays (human/rat CYP450 isoforms) .

Q. What role do nitro and fluoro substituents play in modulating benzodiazole interactions with DNA or enzymes?

- Methodological Answer : Conduct competitive binding assays (e.g., ethidium bromide displacement for DNA intercalation studies). For enzyme inhibition, use kinetic assays (e.g., NADH depletion for oxidoreductases) and compare IC values against non-fluorinated/non-nitrated analogs. Molecular docking (AutoDock Vina) can visualize steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.